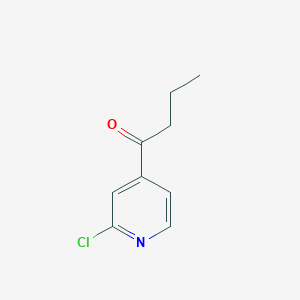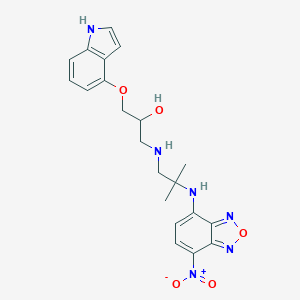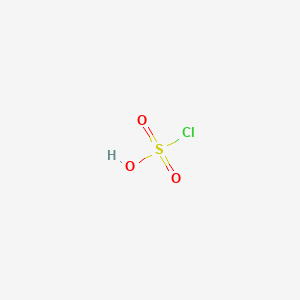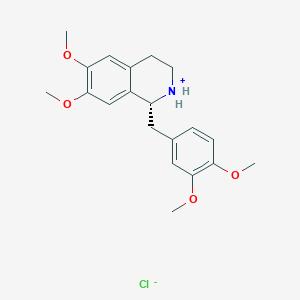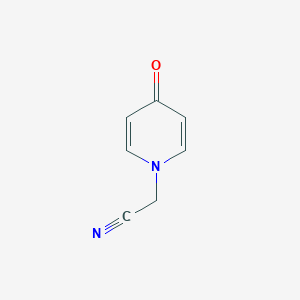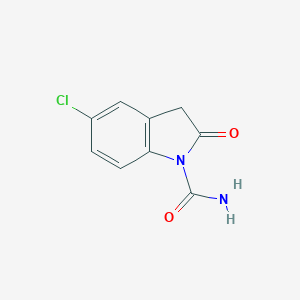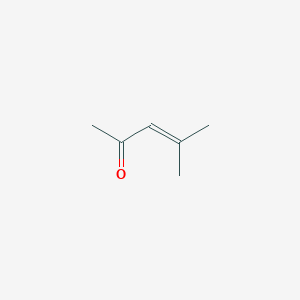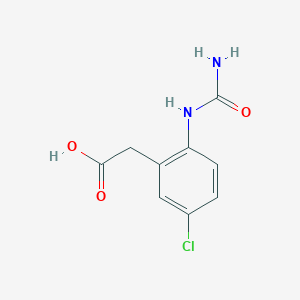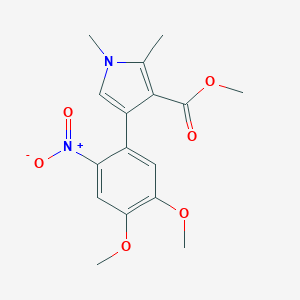
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole, also known as DDCP, is a pyrrole derivative that has gained significant attention in scientific research due to its potential therapeutic properties. DDCP has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
作用机制
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of inflammatory mediators such as prostaglandins. 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole also possesses antioxidant properties, which help to protect cells from oxidative damage and inflammation. Furthermore, 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
生化和生理效应
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation. Additionally, 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. Furthermore, 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to be relatively stable and non-toxic, making it suitable for use in in vitro and in vivo experiments. However, one limitation of 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole. One potential direction is the development of new drugs based on 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the specific mechanisms of action of 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole and its potential interactions with other drugs. Finally, more studies are needed to investigate the safety and efficacy of 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole in humans.
合成方法
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxyaniline with ethyl glyoxalate, followed by a series of reactions involving nitration, reduction, and cyclization. The final product is obtained through purification using column chromatography.
科学研究应用
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been extensively studied for its potential therapeutic properties. Research has shown that 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole possesses strong anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to possess anticancer properties, making it a potential candidate for the development of new cancer treatments.
属性
CAS 编号 |
117648-83-6 |
|---|---|
产品名称 |
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole |
分子式 |
C16H18N2O6 |
分子量 |
334.32 g/mol |
IUPAC 名称 |
methyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,2-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H18N2O6/c1-9-15(16(19)24-5)11(8-17(9)2)10-6-13(22-3)14(23-4)7-12(10)18(20)21/h6-8H,1-5H3 |
InChI 键 |
FJAXEHSRPNTENB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CN1C)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OC |
规范 SMILES |
CC1=C(C(=CN1C)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OC |
其他 CAS 编号 |
117648-83-6 |
同义词 |
1,2-dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole compound 87-305 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




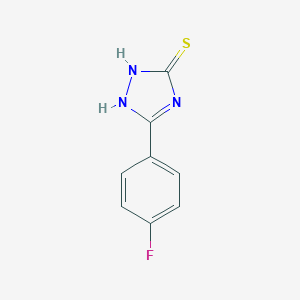
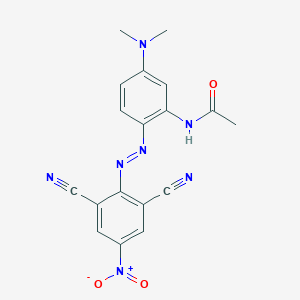
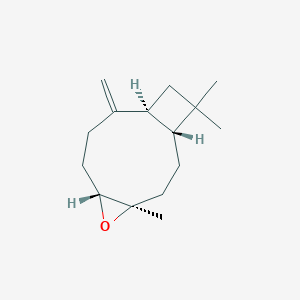
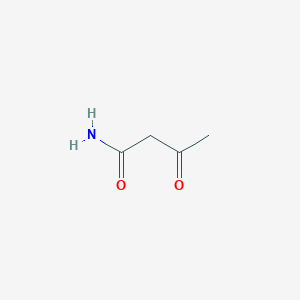
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
